2-Trifluoromethylthiopyrimidine

Lipophilicity Drug design ADME optimization

Select 2-Trifluoromethylthiopyrimidine for unmatched lipophilicity (Hansch π=1.44) and strong electron-withdrawal (σₚ=0.50), a combination no single common substituent can replicate. This pre-installed SCF₃ group reduces synthetic complexity in lead optimization, enhances cell permeability, and provides intrinsic 3-fold ¹⁹F NMR signal enhancement. Ensure your building block choice matches your discovery goals—this scaffold directly enables differentiated SAR exploration, agrochemical potency tuning, and efficient fragment-based screening.

Molecular Formula C5H3F3N2S
Molecular Weight 180.15 g/mol
Cat. No. B12866498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Trifluoromethylthiopyrimidine
Molecular FormulaC5H3F3N2S
Molecular Weight180.15 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)SC(F)(F)F
InChIInChI=1S/C5H3F3N2S/c6-5(7,8)11-4-9-2-1-3-10-4/h1-3H
InChIKeyKHUPUHPMJHZUHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Trifluoromethylthiopyrimidine – Physicochemical Identity and Comparator Baseline for Procurement Evaluation


2-Trifluoromethylthiopyrimidine (IUPAC: 2-(trifluoromethylsulfanyl)pyrimidine) is a heterocyclic building block comprising a pyrimidine core substituted at the 2-position with a trifluoromethylthio (–SCF₃) group. Its molecular formula is C₅H₃F₃N₂S with a molecular weight of 180.15 g·mol⁻¹ and an exact monoisotopic mass of 179.996904 Da [1]. The compound belongs to the broader class of 2-thiopyrimidines but distinguishes itself from the widely available 2-methylthiopyrimidine (MW 126.18 g·mol⁻¹, logP 1.20) and 2-chloropyrimidine (MW 114.53 g·mol⁻¹) through the presence of the –SCF₃ moiety, which confers the highest Hansch lipophilicity parameter (π = 1.44) among common fluoroalkyl substituents [2]. This fundamental physicochemical divergence underpins its differentiated utility in medicinal chemistry, agrochemical development, and ¹⁹F NMR probe design.

Why 2-Trifluoromethylthiopyrimidine Cannot Be Replaced by 2-Methylthiopyrimidine or 2-Chloropyrimidine in Critical Research Applications


In-class pyrimidine building blocks are not functionally interchangeable because the 2-substituent governs both the electronic landscape of the heterocyclic ring and the lipophilic character of derived molecules. The –SCF₃ group in 2-trifluoromethylthiopyrimidine exhibits a Hansch π of 1.44 — the highest among common fluoroalkyl substituents and substantially exceeding –CF₃ (π = 0.88), –OCF₃ (π = 1.04), and –SCH₃ (π ≈ 0.61) [1]. Simultaneously, –SCF₃ exerts a strong electron-withdrawing effect (Hammett σₘ = 0.40, σₚ = 0.50) that is comparable to or exceeds that of chlorine (σₘ = 0.37, σₚ = 0.23) [2]. This combination — high lipophilicity coupled with pronounced electron withdrawal — cannot be replicated by any single common substituent. Substituting 2-trifluoromethylthiopyrimidine with 2-methylthiopyrimidine sacrifices >0.8 logP units and the entire ¹⁹F NMR reporter capability; substituting with 2-chloropyrimidine retains some electron withdrawal but loses the metabolic stability and lipophilicity advantages conferred by fluorination. The quantitative evidence below substantiates why compound selection at the building-block stage is consequential for downstream lead optimization.

Quantitative Differentiation Evidence for 2-Trifluoromethylthiopyrimidine vs. Closest Analogs


Hansch Lipophilicity Advantage of –SCF₃ Over –CF₃, –OCF₃, and –SCH₃ Substituents

The –SCF₃ group attached at the pyrimidine 2-position imparts a Hansch hydrophobicity parameter π = 1.44, which is 1.64-fold higher than –CF₃ (π = 0.88) and 1.38-fold higher than –OCF₃ (π = 1.04) [1]. This value also substantially exceeds the π for –SCH₃ (π ≈ 0.61), the substituent present in the closest structural analog 2-methylthiopyrimidine [2]. The π difference of ~0.83 units between –SCF₃ and –SCH₃ translates to an approximately 6.8-fold increase in octanol–water partition coefficient (ΔlogP ≈ 0.83), directly impacting membrane permeability and bioavailability of derived compounds [1].

Lipophilicity Drug design ADME optimization

Electron-Withdrawing Strength of –SCF₃ vs. –Cl and –SCH₃ as Measured by Hammett σ Constants

The –SCF₃ group exerts a substantial electron-withdrawing effect characterized by Hammett constants σₘ = 0.40 and σₚ = 0.50 [1]. This places –SCF₃ as a stronger electron-withdrawing group than chlorine (σₘ = 0.37, σₚ = 0.23) and markedly stronger than –SCH₃ (σₘ ≈ 0.15, σₚ ≈ 0.00), which is essentially electronically neutral at the para position [2]. In the context of the pyrimidine ring, this translates to differences in ring electron density that modulate reactivity toward nucleophilic aromatic substitution, cross-coupling reactions, and biological target interactions.

Electronic effects Reactivity QSAR modeling

Molecular Weight and Estimated logP Comparison: 2-Trifluoromethylthiopyrimidine vs. 2-Methylthiopyrimidine

2-Trifluoromethylthiopyrimidine (MW = 180.15 g·mol⁻¹, exact mass = 179.996904 Da) [1] is 42.8% heavier than its closest non-fluorinated analog 2-methylthiopyrimidine (MW = 126.18 g·mol⁻¹) . The experimentally determined logP of 2-methylthiopyrimidine is 1.20 ; applying the Hansch π difference between –SCF₃ and –SCH₃ (Δπ ≈ +0.83) yields an estimated logP of approximately 2.03 for 2-trifluoromethylthiopyrimidine [2]. While the measured logP for the target compound has not been independently reported in the peer-reviewed literature, the calculated estimate aligns with the known behavior of –SCF₃-substituted aromatics.

Physicochemical properties Building block selection Fragment-based design

Synthetic Accessibility via Perfluoroalkylation of 2-Thiopyrimidines: A Route Specific to –SCF₃ Installation

2-Trifluoromethylthiopyrimidine (n = 1) and its perfluoroethyl analog (n = 2) can be prepared via thermolytic reaction of 2-mercaptopyrimidines or their symmetrical disulfides with xenon(II) bisperfluoroalkylcarboxylates [1]. This method proceeds exclusively through disulfide intermediates and affords 2-SCₙF₂ₙ₊₁-substituted pyrimidines as the main reaction products [1]. In contrast, 2-methylthiopyrimidine is typically synthesized by simple S-alkylation of 2-mercaptopyrimidine with methyl iodide or dimethyl sulfate — a fundamentally different synthetic pathway . Additionally, the Haas & Lieb study demonstrated that 5-trifluoromethylthio-substituted pyrimidines serve as versatile intermediates for further nucleophilic exchange reactions, enabling access to fluoro, iodo, alkoxy, phenoxy, anilino, hydrazino, and amino derivatives [2].

Synthetic methodology Perfluoroalkylation Building block preparation

¹⁹F NMR Reporter Utility: 3-Fold Signal Enhancement vs. Mono-Fluorinated Pyrimidine Labels

The –SCF₃ group contains three magnetically equivalent fluorine atoms, providing an inherent 3-fold signal enhancement in ¹⁹F NMR spectroscopy compared to mono-fluorinated probes such as 5-fluoropyrimidine or 2′-fluoro modifications [1]. This property has been extensively validated in the context of 2′-SCF₃-modified RNA, where the trifluoromethylthio group demonstrated excellent behavior in ¹⁹F NMR spectroscopic probing of RNA–ligand binding interactions, enabling detection of noncovalent small molecule–RNA interactions with superior sensitivity relative to single-fluorine labeling strategies [1][2]. The parent heterocycle 2-trifluoromethylthiopyrimidine, when incorporated as a building block into larger molecular architectures, retains this ¹⁹F NMR reporter capability, making it valuable for constructing NMR-active probes for structural biology and fragment-based screening.

¹⁹F NMR spectroscopy Molecular probe Biosensor development

High-Impact Application Scenarios for 2-Trifluoromethylthiopyrimidine Supported by Comparative Evidence


Medicinal Chemistry: Construction of High-logP Lead Compound Libraries with Enhanced Membrane Permeability

The –SCF₃ group at the pyrimidine 2-position delivers a Hansch π of 1.44 [1], substantially exceeding that of –CF₃ (0.88), –OCF₃ (1.04), and –SCH₃ (~0.61). In lead optimization campaigns where improving cell permeability and oral bioavailability is critical, incorporating 2-trifluoromethylthiopyrimidine as a core scaffold or late-stage building block provides a lipophilicity advantage equivalent to approximately 0.8 additional logP units compared to the –SCH₃ analog. This pre-installed lipophilicity can reduce the number of hydrophobic appendages required on a lead molecule, simplifying synthetic complexity and potentially improving ligand efficiency metrics. The electron-withdrawing character (σₚ = 0.50) [2] further modulates the pKₐ of adjacent functional groups, contributing to fine-tuning of physicochemical and pharmacokinetic profiles.

¹⁹F NMR Probe and Biosensor Development: Exploiting the 3-Fluorine Signal Amplification

The three magnetically equivalent ¹⁹F nuclei of the –SCF₃ group provide an intrinsic 3-fold signal enhancement for ¹⁹F NMR detection compared to single-fluorine labels [1]. This property has been validated in RNA structural biology, where 2′-SCF₃-modified nucleosides demonstrated excellent sensitivity in probing noncovalent ligand–RNA interactions. Extending this principle, 2-trifluoromethylthiopyrimidine can serve as a foundational building block for constructing ¹⁹F NMR-active small-molecule probes, fragment-screening libraries, and protein-observed ¹⁹F NMR biosensors. The higher sensitivity per label reduces sample concentration requirements and acquisition times, directly improving throughput in fragment-based drug discovery (FBDD) campaigns.

Agrochemical Intermediate: Synthesis of Herbicidal and Fungicidal Pyrimidine Thioethers

Patents and literature on pyrimidine-based agrochemicals consistently highlight the role of fluorinated thioether substituents in modulating herbicidal and fungicidal potency and selectivity [1]. The 2-trifluoromethylthiopyrimidine scaffold provides a direct entry point for synthesizing 2-SCF₃-pyrimidine derivatives that have been explored as active ingredients or key intermediates in crop protection. The Haas & Lieb study demonstrated that CF₃S-substituted pyrimidines undergo facile nucleophilic exchange at other ring positions, enabling rapid diversification into libraries of alkoxy-, phenoxy-, anilino-, hydrazino-, and amino-substituted analogs [2]. This divergent synthetic accessibility, combined with the established bioactivity of SCF₃-containing agrochemicals (e.g., fipronil), supports the compound's utility in agrochemical discovery programs.

QSAR Model Building: A Physicochemically Well-Characterized Substituent for Quantitative Structure–Activity Relationship Studies

The –SCF₃ substituent is among the best-characterized fluoroalkyl groups in terms of quantitative physicochemical descriptors: Hansch π = 1.44, Hammett σₘ = 0.40, σₚ = 0.50 [1][2]. This makes 2-trifluoromethylthiopyrimidine an ideal scaffold component for systematic QSAR investigations, where substituent effects on biological activity must be deconvoluted from steric and conformational contributions. By comparing matched molecular pairs containing 2-trifluoromethylthiopyrimidine vs. 2-methylthiopyrimidine, researchers can isolate the specific contribution of –SCF₃ to activity, selectivity, and ADME properties, generating transferable SAR knowledge applicable across chemotypes.

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